An In-depth Technical Guide on the Chemical Properties of (2S,3S)-1,4-Dibromobutane-2,3-diol
An In-depth Technical Guide on the Chemical Properties of (2S,3S)-1,4-Dibromobutane-2,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and stereochemical considerations of (2S,3S)-1,4-Dibromobutane-2,3-diol. This C2-symmetric chiral building block, derived from L-tartaric acid, is a valuable intermediate in stereoselective synthesis.
Chemical and Physical Properties
(2S,3S)-1,4-Dibromobutane-2,3-diol is one of three stereoisomers of 1,4-Dibromobutane-2,3-diol, the others being its enantiomer, (2R,3R)-1,4-dibromobutane-2,3-diol, and the achiral meso form, (2R,3S)-1,4-dibromobutane-2,3-diol. The distinct stereochemistry of each isomer significantly influences its physical properties, particularly its optical activity.
General Properties
Basic identifying information for (2S,3S)-1,4-Dibromobutane-2,3-diol is summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | (2S,3S)-1,4-dibromobutane-2,3-diol | [1] |
| Molecular Formula | C₄H₈Br₂O₂ | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| CAS Number | 299-70-7 | [1] |
| Canonical SMILES | C(--INVALID-LINK--O">C@HO)Br | [1] |
| InChI Key | XOWDQAHYPSENAC-QWWZWVQMSA-N | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bond Count | 3 | [1] |
Physical Properties of Stereoisomers
The physical properties such as melting and boiling points can vary between stereoisomers. Data for the specific (2S,3S) enantiomer is not widely reported; however, data for the racemic (a 1:1 mixture of 2S,3S and 2R,3R) and meso forms are available.
| Property | (2R,3R)-rel / (±)-diol (Racemic) | (2R,3S)-diol (meso) | Citation(s) |
| Melting Point | 88-90 °C | 136-137.5 °C | [2],[3] |
| Boiling Point | 148-150 °C @ 1.5 mmHg | 365.3 °C @ 760 mmHg | [2],[3] |
| Density | 2.124 g/cm³ (predicted) | 2.124 g/cm³ | [2],[3] |
Spectroscopic Data
Detailed spectroscopic data for the pure (2S,3S) enantiomer is scarce in the literature. The following data is for the racemic mixture of 2,3-dibromo-1,4-butanediol, which is expected to be identical to the pure enantiomers in terms of peak positions in NMR, IR, and MS.
Mass Spectrometry
The mass spectrum (electron ionization) for dl-2,3-Dibromo-1,4-butanediol is available through the NIST Mass Spectrometry Data Center.[4]
| m/z | Interpretation |
| 149 | [M - Br - H₂O]+ |
| 121 | [C₄H₈BrO₂ - Br - H₂O]+ |
| 108 | [C₄H₅O₂]+ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
An FTIR spectrum for 2,3-dibromo-1,4-butanediol (stereochemistry not specified) is available from Sigma-Aldrich.[4] Key expected absorptions include:
| Wavenumber (cm⁻¹) | Interpretation |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~2900-3000 | C-H stretch (alkane) |
| ~1050-1150 | C-O stretch (alcohol) |
| ~550-650 | C-Br stretch |
Stereochemistry
The stereochemistry of 1,4-dibromobutane-2,3-diol is defined by the two chiral centers at C2 and C3. This gives rise to a pair of enantiomers ((2S,3S) and (2R,3R)) and a meso compound ((2R,3S)). The meso compound is achiral due to an internal plane of symmetry.[6]
Caption: Stereochemical relationships of 1,4-dibromobutane-2,3-diol isomers.
Experimental Protocols
Plausible Synthesis Pathway
The synthesis involves two main stages:
-
Formation of (2S,3S)-Butane-1,2,3,4-tetraol (L-Threitol): This is achieved by the reduction of L-tartaric acid or its esters.
-
Dibromination of L-Threitol: The two primary hydroxyl groups are selectively replaced by bromine atoms.
Caption: Plausible synthesis pathway for (2S,3S)-1,4-Dibromobutane-2,3-diol.
Detailed Methodology (Constructed from General Procedures)
The following protocol is a constructed, plausible method based on standard organic chemistry techniques.
Step 1: Synthesis of L-Threitol from Diethyl L-Tartrate
-
Apparatus: A 3-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagents:
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
-
Diethyl L-tartrate
-
-
Procedure:
-
A suspension of LiAlH₄ (2.2 equivalents) in anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.
-
A solution of diethyl L-tartrate (1 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours.
-
The reaction is cooled to 0 °C and quenched cautiously by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
The resulting white precipitate (aluminum salts) is filtered off, and the filter cake is washed thoroughly with hot THF or ethyl acetate.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude L-threitol, which can be purified by recrystallization (e.g., from ethanol).
-
Step 2: Dibromination of L-Threitol
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HBr fumes).
-
Reagents:
-
L-Threitol
-
Glacial acetic acid
-
48% Hydrobromic acid (HBr)
-
-
Procedure:
-
L-Threitol (1 equivalent) is dissolved in glacial acetic acid in the reaction flask.
-
48% HBr (a stoichiometric excess, e.g., 2.5-3 equivalents) is added to the solution.
-
The mixture is heated to reflux (around 100-120 °C) for 4-6 hours. The reaction progress can be monitored by TLC.
-
After cooling to room temperature, the reaction mixture is poured into a beaker of ice water.
-
The aqueous mixture is extracted several times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution (to neutralize excess acid), then with brine, and finally dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica gel or by recrystallization to afford pure (2S,3S)-1,4-dibromobutane-2,3-diol.
-
Experimental and Logical Workflows
A general workflow for the synthesis and purification of chemical compounds like (2S,3S)-1,4-Dibromobutane-2,3-diol is essential for reproducibility and safety.
Caption: General experimental workflow for synthesis and purification.
Conclusion
(2S,3S)-1,4-Dibromobutane-2,3-diol is a stereochemically rich building block with significant potential in asymmetric synthesis. While detailed characterization data for this specific enantiomer is not widely published, its properties can be inferred from its racemic and meso counterparts, and its synthesis can be reliably achieved from L-tartaric acid. The protocols and data presented in this guide offer a solid foundation for researchers looking to utilize this versatile compound in their work.
References
- 1. (2s,3s)-1,4-Dibromobutane-2,3-diol | C4H8Br2O2 | CID 98502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 2,3-Dibromo-1,4-butanediol | C4H8Br2O2 | CID 16041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. (2R,3S)-rel-2,3-Dibromo-1,4-butanediol | 76818-94-5 | Benchchem [benchchem.com]
- 7. C2-Symmetric Pyrrolidines Derived from Tartaric Acids: Versatile Chiral Building Blocks for Total Synthesis, Catalyst Design, Supramolecular and Medicinal Chemistry | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
